molecular formula C8H10O5 B2502276 rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid CAS No. 2140263-01-8

rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid

Cat. No.: B2502276
CAS No.: 2140263-01-8
M. Wt: 186.163
InChI Key: LPGRDDHUKZNRMC-RITPCOANSA-N
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Description

rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylic acid groups and a ketone group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of cyclohexane derivatives using strong oxidizing agents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alcohols, amines, and other nucleophiles

Major Products Formed

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
  • rac-(1R,2S)-2-(Piperidin-4-yl)cyclopropane-1-carboxylic acid
  • rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid

Uniqueness

rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGRDDHUKZNRMC-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]([C@@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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